2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol
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Overview
Description
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes three methyl groups, a phenyl group, and a hydroxyl group attached to the pyrrole ring. Its molecular formula is C13H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires high yield and operational simplicity, making it an efficient method for producing the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through electron-transfer mechanisms, hydrogen bonding, and interactions with specific enzymes or receptors. These interactions can lead to various biological responses, such as antimicrobial activity or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole structure and is synthesized through cyclization reactions.
2,2,4,4-Tetramethyl-6-(1-oxo-3-phenylprop-2-enyl)-cyclohexane-1,3,5: Another compound with a similar structural motif, used in various chemical applications.
Uniqueness
2,2,4-Trimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and hydroxyl groups within the pyrrole ring makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
74101-32-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-ol |
InChI |
InChI=1S/C13H17NO2/c1-12(2)9-13(3,15)11(14(12)16)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |
InChI Key |
HOLAGESPTBHXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)(C)O)C |
Origin of Product |
United States |
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